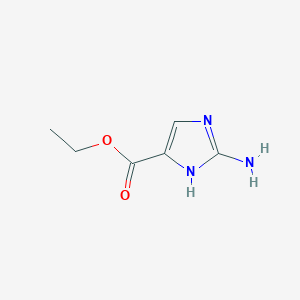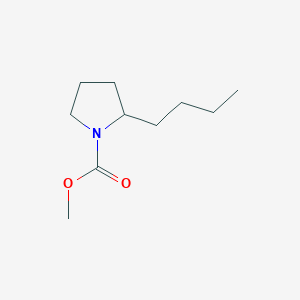
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, also known as BMT-047, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent and selective inhibitor of the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and attention.
Mécanisme D'action
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and attention. By inhibiting the reuptake of these neurotransmitters, 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine increases the levels of dopamine and norepinephrine in the brain, which can lead to improved mood, motivation, and attention.
Effets Biochimiques Et Physiologiques
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine has been shown to have several biochemical and physiological effects. Studies have shown that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine can increase the levels of dopamine and norepinephrine in the brain, which are both neurotransmitters that are involved in the regulation of mood, motivation, and attention. Additionally, 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine has been shown to have a low affinity for other neurotransmitter receptors, which suggests that it may have a lower risk of side effects compared to other treatments for ADHD and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine in lab experiments is its selectivity for dopamine and norepinephrine transporters. This allows researchers to study the effects of these neurotransmitters specifically, without the interference of other neurotransmitters. Additionally, 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine has a low affinity for other neurotransmitter receptors, which reduces the risk of side effects in lab animals.
One of the limitations of using 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine in lab experiments is its low solubility in water. This can make it difficult to administer the compound to lab animals, and may require the use of alternative administration methods, such as injection.
Orientations Futures
There are several future directions for research on 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine. One area of research is the potential use of 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new synthesis methods for 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, which may improve the yield and reduce the complexity of the synthesis process. Finally, additional studies are needed to further investigate the biochemical and physiological effects of 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, as well as its potential side effects and interactions with other medications.
Méthodes De Synthèse
The synthesis of 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine is a complex process that involves several steps. The first step is the preparation of the starting material, 5-bromo-2-chlorobenzodioxole, which is then reacted with 2-aminomethylthiophene to form the intermediate compound. This intermediate is then reacted with 2-(methylamino)acetic acid to produce the final product, 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine. The overall yield of this synthesis method is around 15-20%.
Applications De Recherche Scientifique
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine has been extensively studied for its potential applications in the field of neuroscience. One of the main areas of research has been its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine can increase the levels of dopamine and norepinephrine in the brain, which are both neurotransmitters that are involved in the regulation of attention and focus. This suggests that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine may be effective in improving the symptoms of ADHD.
Another area of research has been the potential use of 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine as a treatment for depression. Studies have shown that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine can increase the levels of dopamine and norepinephrine in the brain, which are both neurotransmitters that are involved in the regulation of mood. This suggests that 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine may be effective in treating depression.
Propriétés
Numéro CAS |
151227-58-6 |
|---|---|
Nom du produit |
3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine |
Formule moléculaire |
C20H18N2O3S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(3R)-N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c23-20(22-9-12-5-6-16-17(7-12)25-11-24-16)15-8-14-13-3-1-2-4-18(13)26-19(14)10-21-15/h1-7,15,21H,8-11H2,(H,22,23)/t15-/m1/s1 |
Clé InChI |
LJJLQEVGMKLKNY-OAHLLOKOSA-N |
SMILES isomérique |
C1[C@@H](NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
SMILES |
C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
SMILES canonique |
C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Synonymes |
3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine 3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, (S)-isomer 3-BOMAC-BTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




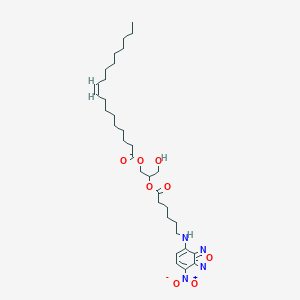



![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)
![3-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B141007.png)
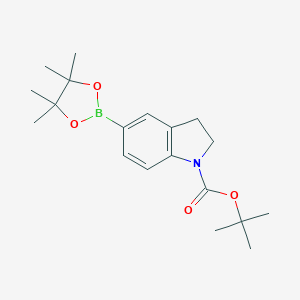
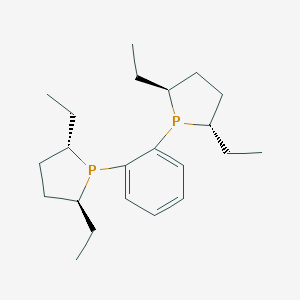


![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
